N-Chloro-N-methylglycine
Description
Properties
CAS No. |
52316-59-3 |
|---|---|
Molecular Formula |
C3H6ClNO2 |
Molecular Weight |
123.54 g/mol |
IUPAC Name |
2-[chloro(methyl)amino]acetic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-5(4)2-3(6)7/h2H2,1H3,(H,6,7) |
InChI Key |
XALVEISOOLUDJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)Cl |
Origin of Product |
United States |
Decomposition Kinetics and Mechanistic Elucidation of N Chloro N Methylglycine
Primary Decomposition Pathways and Reaction Intermediates of N-Chloro-N-methylglycine
The decomposition of this compound (also known as N-chlorosarcosine) is a complex process influenced by solution conditions, particularly pH. The degradation can proceed through several competing pathways, involving both concerted and stepwise mechanisms, leading to the formation of various intermediates and final products.
pH-Dependent Degradation Mechanisms: Acidic, Neutral, and Alkaline Regimes
The degradation kinetics of this compound show a distinct dependence on pH. Unlike many other N-chloro-α-amino acids whose decomposition rates are independent of pH in the 6-13 range, N-chlorosarcosine is an exception. rsc.orgresearchgate.net Its decomposition follows competing pathways, with a rate law expressed as kobs = kd + kdOH[OH⁻], indicating both a pH-independent (spontaneous) and a base-catalyzed pathway. researchgate.net
Neutral Regime : Under neutral conditions, the decomposition is dominated by the pH-independent pathway (kd). researchgate.netnih.gov This pathway primarily involves a concerted mechanism, leading to the formation of aldehydes and methylamine (B109427). researchgate.netnih.gov The reaction is generally considered a first-order process. rsc.org
Detailed studies focusing specifically on the acidic regime for this compound are less prominent in the reviewed literature, which primarily investigates neutral to alkaline conditions.
Concerted Degradation Mechanisms: Grob Fragmentation and β-Elimination Pathways
Computational and kinetic studies suggest that N-chloro-α-amino acid anions undergo two primary competitive concerted degradation pathways: Grob fragmentation and β-elimination. nih.gov
Grob Fragmentation : This pathway is a type of heterolytic fragmentation where a molecule breaks into three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wpmucdn.comwikipedia.org For this compound, this concerted mechanism involves the simultaneous dechlorination and decarboxylation of the molecule. rsc.org This process is believed to proceed through an imine-like transition state, which then hydrolyzes to form corresponding aldehydes or ketones and an amine. rsc.orgnih.gov The Grob fragmentation pathway is considered the predominant mechanism under neutral conditions. nih.gov The stability of the imine-like transition state is a key factor affecting the rate of decomposition. rsc.org
β-Elimination Pathways : A β-elimination reaction involves the cleavage of a sigma bond at the beta position relative to a pair of electrons, leading to the formation of a new pi bond and the departure of a leaving group. nih.gov In the context of N-chloro-α-amino acids, this pathway is favored under base-promoted conditions. nih.gov This mechanism can lead to the formation of α-keto acid anions or nitriles as the main products. nih.govnih.gov For this compound, the presence of a base facilitates the removal of a proton, initiating the elimination cascade.
Stepwise Decomposition Processes and Transient Species Formation
While concerted mechanisms are prevalent, stepwise processes become relevant, particularly under strongly alkaline conditions. The decomposition of N-chlorosarcosine exhibits a pathway dependent on hydroxide (B78521) concentration, suggesting a stepwise mechanism can occur. researchgate.net
For the analogous N-chloroglycine, the decomposition in alkaline solution is a multi-step process with consecutive rate-determining steps. researchgate.net The reaction is initiated by the formation of a carbanion in an equilibrium step, followed by the loss of a chloride ion. nih.gov This leads to the formation of transient species, including the glyoxylate (B1226380) ion and N-oxalylglycine, which has been identified as a key intermediate. researchgate.netnih.govmtak.hu The final product of this pathway is N-formylglycine, which is stable for a period before eventually hydrolyzing into formate (B1220265) and glycinate (B8599266) ions. researchgate.netnih.gov Given that N-chlorosarcosine's decomposition is also base-catalyzed, the formation of similar transient intermediates is plausible. researchgate.net
Quantitative Kinetic Analysis of this compound Decomposition
The quantitative analysis of this compound decomposition reveals a reaction that is first-order with respect to the N-chloro compound and exhibits specific dependencies on pH and solvent conditions.
Determination of Rate Constants and Reaction Orders
Rate Law for N-Chlorosarcosine Decomposition The reaction follows the composite rate law: kobs = kd + kdOH[OH⁻] researchgate.net
Where:
kobs is the observed pseudo-first-order rate constant.
kd is the first-order rate constant for the spontaneous (pH-independent) decomposition.
kdOH is the second-order rate constant for the base-catalyzed decomposition.
[OH⁻] is the concentration of hydroxide ions.
This rate law indicates that the reaction has two competing pathways: one that is zeroth-order with respect to hydroxide (dominant at neutral pH) and another that is first-order with respect to hydroxide (dominant at alkaline pH). researchgate.net
| Parameter | Description | Order | Governing Conditions |
|---|---|---|---|
| kd | Rate constant for spontaneous decomposition | First-order in [this compound] | Neutral pH |
| kdOH | Rate constant for base-catalyzed decomposition | First-order in [this compound] and first-order in [OH⁻] | Alkaline pH |
Influence of Solvent Polarity and Ionic Strength on Reaction Rates
The environment in which the decomposition occurs plays a significant role in modulating the reaction rate.
Ionic Strength : Studies on the decomposition of N-chloro derivatives of various amino acids, including N-methylglycine, have found that the rates of decomposition are independent of the ionic strength of the solution. rsc.org
Solvent Polarity : The polarity of the solvent has a discernible effect on the kinetics. The first-order rate constants for the decomposition of N-chloro-α-amino acids were found to increase as the relative permittivity of the solvent decreased. rsc.org A lower relative permittivity corresponds to a less polar solvent. This suggests that the transition state of the rate-determining step is less polar than the reactants.
| Factor | Effect on Decomposition Rate | Source |
|---|---|---|
| Ionic Strength | Independent (no effect) | rsc.org |
| Solvent Polarity (Relative Permittivity) | Rate increases as solvent polarity decreases | rsc.org |
Activation Parameters for Decomposition Reactions of N-Chloro-N-methyl Amino Acids
The decomposition kinetics of N-chloro-N-methyl amino acids are markedly different from their non-N-methylated counterparts, exhibiting reaction rates that can be at least two orders of magnitude faster. mtak.hu The study of activation parameters—specifically activation enthalpy (ΔH‡) and activation entropy (ΔS‡)—provides significant insight into the transition states of these decomposition reactions.
A comparison of the activation parameters for N-methyl substituted and non-substituted branched-chain amino acids indicates that the transition states in the reactions of N-methyl derivatives feature less organized structures and stronger bonds between the reactants. acs.org This phenomenon is attributed to a combination of electronic and steric effects. The N-methyl group, along with the alkyl sidechain, exerts a positive inductive effect, which influences the electronic environment of the reacting center. acs.org Concurrently, steric effects from these substituents also play a crucial role in shaping the geometry and stability of the activated complex. mtak.huacs.org
For this compound (also known as N-chlorosarcosine), the decomposition pathway is unique among its N-methylated peers. While most N-chloro-N-methyl amino acids decompose via a pH-independent path, this compound decomposes through competing pH-independent and hydroxide-assisted pathways. acs.orgresearchgate.net This distinction is likely due to the absence of a sterically demanding alkyl substituent on the α-carbon atom. acs.orgresearchgate.net Under physiological pH conditions, the decomposition of N-chloro-N-methyl amino acids typically yields aldehydes and methylamine. mtak.hu
The following table presents the activation parameters for the chlorination of various N-methyl amino acids, which is the formation step of the N-chloro compounds. These parameters inform the understanding of the subsequent decomposition reactions.
| N-methyl Amino Acid | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|
| N-methylglycine (Sarcosine) | 25.7 ± 0.9 | -69 ± 3 |
| N-methyl-α-alanine | 27.1 ± 0.8 | -71 ± 3 |
| N-methylvaline | 34.4 ± 1.1 | -48 ± 4 |
| N-methylleucine | 36.1 ± 1.3 | -42 ± 4 |
| N-methylisoleucine | 36.5 ± 1.2 | -41 ± 4 |
Mechanistic Probes: Isotopic Labeling and Intermediate Trapping Experiments
The elucidation of the precise mechanism for the decomposition of this compound and related compounds relies on advanced experimental techniques designed to probe reaction pathways and identify transient species. Kinetic data for a range of N-chloro-α-amino acids are consistent with a concerted mechanism where dechlorination and decarboxylation occur simultaneously. rsc.org This process is believed to proceed through a highly unstable imine-like transition state, which subsequently forms an imine intermediate that is hydrolyzed to the final aldehyde and amine products. rsc.orgnih.gov Isotopic labeling and intermediate trapping experiments are powerful tools to verify such proposed mechanisms.
Isotopic Labeling: This technique involves replacing an atom in the reactant molecule with one of its isotopes to trace its path through the reaction. wikipedia.org For the decomposition of this compound, labeling the nitrogen atom with a stable isotope like nitrogen-15 (B135050) (¹⁵N) would be particularly insightful. By using ¹⁵N-labeled this compound as the starting material, the reaction could be monitored using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Observing the incorporation of the ¹⁵N label into the methylamine product would provide direct evidence that the nitrogen atom from the parent molecule is retained in the amine fragment, which is a key prediction of the proposed concerted mechanism. rsc.org This approach helps to confirm bond-cleavage and bond-formation events and distinguish the proposed pathway from other potential degradation routes. acs.org
Intermediate Trapping: This method is used to provide evidence for the existence of short-lived reaction intermediates. The decomposition of N-chloro-α-amino acids is proposed to involve a transient imine intermediate. rsc.orgnih.gov To confirm its presence, a "trapping" agent could be introduced into the reaction mixture. This agent would be a compound that is inert to the starting material but reacts rapidly with the proposed intermediate to form a stable, characterizable product. For an imine intermediate, a suitable trapping agent would be a potent nucleophile. If the imine is formed during the reaction, the trapping agent would intercept it, forming a stable adduct. The subsequent isolation and identification of this adduct would serve as definitive proof of the imine's existence as a discrete intermediate in the decomposition pathway.
Computational Chemistry and Theoretical Insights into N Chloro N Methylglycine Reactivity
Quantum Chemical Investigations of Electronic Structure and Reaction Profiles
Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For N-chloro-α-amino acids, including N-Chloro-N-methylglycine (also known as N-chlorosarcosine), these computational approaches have been instrumental in mapping out electronic structures and potential energy surfaces governing their reactivity and decomposition.
Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the geometries and energies of molecules in their stable ground states and the high-energy transition states that connect reactants to products. nih.govresearchgate.net
In the study of N-chloro-α-amino acids, various DFT functionals (such as B3LYP, M06-2X) paired with Pople-type basis sets (e.g., 6-311++G(d,p)) are commonly employed to model the system accurately, often incorporating solvent models to simulate aqueous environments. nih.govnih.gov These calculations reveal crucial geometric parameters of the transition states, such as the lengths of breaking and forming bonds, which confirm the nature of the reaction mechanism. For instance, in the concerted decomposition of N-chloro-α-amino acids, DFT calculations can precisely characterize the transition state where the N-Cl bond is breaking, decarboxylation is occurring, and an imine is forming. rsc.org
Table 1: Representative Transition State Geometries from DFT Calculations for a Concerted Decomposition Pathway of a Generic N-Chloro-α-amino Acid Anion Note: This table presents typical bond length changes observed in DFT studies of related N-chloro-α-amino acids, illustrating the concerted nature of the transition state.
| Interacting Atoms | Bond Type | Typical Ground State Length (Å) | Typical Transition State Length (Å) | Description |
| N—Cl | Covalent (Breaking) | ~1.75 | ~2.10 | Elongation of the nitrogen-chlorine bond. |
| Cα—COO⁻ | Covalent (Breaking) | ~1.53 | ~1.95 | Stretching of the bond leading to decarboxylation. |
| N=Cα | Pi (Forming) | - | ~1.35 | Formation of the imine double bond. |
Computational studies have systematically investigated the degradation mechanisms of N-chloro-α-amino acids, revealing two primary competitive pathways for the anionic form: a concerted Grob fragmentation (CGF) and a β-elimination (β-E). nih.gov
Concerted Grob Fragmentation (CGF): This pathway involves the simultaneous decarboxylation and dechlorination of the molecule, leading directly to the formation of an imine intermediate. Under neutral conditions, this pathway is generally favored. nih.gov
β-Elimination (β-E): This pathway is more prominent under basic conditions and involves the removal of a proton from the α-carbon, followed by the elimination of the chloride ion. This route typically leads to the formation of α-keto acid anions or nitriles. nih.gov
The energetics of these competing pathways, specifically the activation free energies (ΔG‡), have been calculated using DFT. These values determine the kinetic favorability of each route. For simple N-chloro-α-amino acids, the CGF pathway generally has a lower energy barrier under neutral conditions.
Table 2: Calculated Activation Free Energies (ΔG‡) for Competing Decomposition Pathways of Related N-Chloro-α-amino Acids in Aqueous Solution Data extracted from computational studies on analogous compounds to illustrate typical energy barriers.
| Compound | Decomposition Pathway | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| N-chloro-glycine anion | Concerted Grob Fragmentation (CGF) | 21.8 |
| N-chloro-alanine anion | Concerted Grob Fragmentation (CGF) | 20.9 |
| N-chloro-valine anion | Concerted Grob Fragmentation (CGF) | 20.1 |
The structure of the amino acid, particularly the substituents on the α-carbon and the nitrogen atom, significantly influences the decomposition kinetics. nih.govrsc.org For this compound, the key substituent is the methyl group on the nitrogen atom (N-substitution).
Kinetic studies and computational models show that N-alkylation affects the stability of the imine-like transition state. rsc.org The N-methyl group in this compound acts as an electron-donating group, which can influence the electronic structure of the transition state. Computational analyses on a range of substituted N-chloro-α-amino acids have shown that electron-donating groups (EDGs) on the N-terminus can facilitate both the CGF and β-E reactions by stabilizing charge development in the respective transition states. nih.gov Specifically, all substituted N-chloro-α-amino acids studied have been found to be kinetically more favorable for degradation via the CGF pathway than the parent N-chloro-glycine. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations provide detailed information about reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their interactions with the surrounding solvent and their conformational flexibility. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems over longer timescales than are feasible with quantum methods.
For a molecule like this compound in an aqueous environment, MD simulations can be used to:
Analyze Solvation Shell Structure: MD can reveal how water molecules arrange themselves around the solute, particularly around the reactive N-Cl bond and the carboxylate group. This explicit solvent structure is crucial as water can participate in the reaction mechanism, for example, by stabilizing charged intermediates or transition states. researchgate.net
Explore Conformational Preferences: The molecule is not static; it can rotate around its single bonds. MD simulations can map the conformational landscape, identifying the most stable conformers and the energy barriers between them. The dominant conformation in solution can significantly impact the molecule's reactivity.
Study Transport and Diffusion: MD can simulate how the molecule moves through the solvent, which is fundamental to understanding reaction kinetics in solution.
While specific MD studies on this compound are not widely published, simulations of its parent compound, sarcosine (B1681465) (N-methylglycine), have been performed to understand its interaction with proteins and water. nih.govnih.govarxiv.org These studies provide a methodological framework that could be directly applied to its N-chlorinated derivative to understand how chlorination affects its dynamic behavior and interactions with its environment.
Theoretical Predictions of this compound Stability and Decomposition Products
Based on the computational investigations of its analogues, the stability and decomposition products of this compound can be theoretically predicted with high confidence. nih.govrsc.org
Stability: this compound is an inherently reactive molecule. Its stability is dictated by the kinetics of its decomposition pathways. The N-methyl group is expected to make it less stable than N-chloro-glycine, favoring a faster decomposition via the concerted Grob fragmentation (CGF) pathway. nih.gov
Decomposition Products: The primary decomposition mechanism is expected to be the CGF pathway, which involves concerted dechlorination and decarboxylation. rsc.org This reaction proceeds through an imine-like transition state to form a methyl-substituted imine intermediate (N-methylmethanimine). This highly reactive imine is then rapidly hydrolyzed in aqueous solution to yield methylamine (B109427) and formaldehyde.
Predicted Decomposition Reaction for this compound:
CGF Step: CH₃N(Cl)CH₂COO⁻ → [Transition State] → CH₃N=CH₂ + CO₂ + Cl⁻ (this compound anion → N-methylmethanimine + Carbon Dioxide + Chloride)
Hydrolysis Step: CH₃N=CH₂ + H₂O → CH₃NH₂ + CH₂O (N-methylmethanimine + Water → Methylamine + Formaldehyde)
Elucidation of Structure-Reactivity Relationships from Computational Models
Computational models provide a quantitative basis for understanding structure-reactivity relationships. By systematically modifying the structure of a parent molecule and calculating the resulting changes in reaction energetics, a clear picture emerges of how specific functional groups control reactivity.
For N-chloro-α-amino acids, computational studies have established several key relationships: nih.govrsc.org
N-Substitution: As seen with this compound, alkyl groups on the nitrogen atom influence the stability of the transition state. The electron-donating nature of the methyl group can stabilize the partial positive charge that may develop on the nitrogen atom in certain mechanistic steps, thereby affecting the reaction barrier.
α-Carbon Substitution: Alkyl groups on the α-carbon (e.g., in alanine (B10760859) or valine) also lower the activation barrier for the CGF pathway compared to glycine (B1666218). This is attributed to the stabilizing effect of these groups on the forming imine double bond. nih.gov
Electronic Effects: The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) has a predictable effect. For instance, an EWG on the α-carbon facilitates the β-elimination pathway by increasing the acidity of the α-proton, whereas an EDG on the N-terminus facilitates the CGF pathway. nih.gov
These computationally derived relationships are crucial for predicting the environmental fate and potential toxicity of various N-chloro-amines formed during water disinfection processes. nih.gov
Spectroscopic Characterization Techniques in N Chloro N Methylglycine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the intricate details of chemical reactions involving N-Chloro-N-methylglycine. Its ability to provide detailed structural and dynamic information makes it indispensable for gaining a comprehensive understanding of reaction mechanisms.
Real-time Monitoring of Reactant Consumption and Product Formation via ¹H and ¹³C NMR
Real-time or "on-the-fly" NMR experiments are crucial for obtaining kinetic data and understanding the progression of a reaction. mpg.de By acquiring ¹H and ¹³C NMR spectra at various time points, researchers can monitor the decrease in the concentration of this compound and the simultaneous increase in the concentration of its products. This allows for the determination of reaction rates and the identification of factors that may influence the reaction's speed. mpg.deresearchgate.net
For instance, in the decomposition of N-chloro-α-amino acids, including this compound, NMR can be employed to follow the disappearance of the starting material and the appearance of hydrolysis products like aldehydes or ketones, and amines. rsc.org The integration of signals in the NMR spectra provides quantitative data on the concentration of each species over time, which is essential for kinetic analysis.
Advanced NMR techniques, such as two-dimensional (2D) NMR, can further enhance the real-time monitoring of complex reaction mixtures by providing more detailed structural information and resolving overlapping signals. rsc.orgnumberanalytics.com
Structural Elucidation of Transient Intermediates
A key advantage of NMR spectroscopy is its capacity to identify and characterize transient intermediates that are formed during a reaction. mpg.de These short-lived species are often critical to understanding the reaction mechanism. In the context of this compound decomposition, a proposed concerted mechanism involves the formation of an imine intermediate. rsc.org
NMR spectroscopy, particularly temperature-dependent studies, can be instrumental in detecting such intermediates. beilstein-journals.org By carefully controlling the reaction conditions, it may be possible to accumulate a sufficient concentration of the intermediate to obtain a clear NMR spectrum, providing direct evidence for its existence and structure. d-nb.info Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish the connectivity of atoms within the intermediate, confirming its structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Measurements
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring reaction kinetics due to its simplicity, sensitivity, and rapid data acquisition. solubilityofthings.comresearchgate.net This method relies on the principle that molecules absorb light at specific wavelengths in the UV-Vis region, and the amount of light absorbed (absorbance) is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.com
In the study of this compound reactions, UV-Vis spectroscopy can be employed to follow the change in concentration of either the reactant or a product over time, provided they have a suitable chromophore. thermofisher.com For example, the decomposition of N-chloroamino acids has been successfully monitored using spectrophotometric methods. rsc.org By measuring the absorbance at a specific wavelength at regular time intervals, a kinetic trace can be generated. researchgate.net
From this data, the reaction rate and the rate constant can be determined. thermofisher.com By performing a series of experiments where the initial concentrations of the reactants are varied, the order of the reaction with respect to each reactant can be established, providing valuable insights into the reaction mechanism. thermofisher.com
Mass Spectrometry (MS) for Identification of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to identify the chemical composition of a substance by measuring its mass-to-charge ratio. researchgate.net It is an essential tool for confirming the identity of the final products of a reaction involving this compound, as well as for identifying any byproducts that may have formed.
High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, provide highly accurate mass measurements, which can be used to determine the elemental composition of the reaction products. nih.gov This information is critical for distinguishing between compounds with similar nominal masses.
Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain structural information about the identified products. nih.gov In an MS/MS experiment, a specific ion is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure. nih.gov This technique has been successfully used to identify N-chlorinated dipeptides as disinfection byproducts in drinking water. nih.gov
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. ufl.edu It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. solubilityofthings.com By analyzing the absorption spectrum, the presence or absence of specific functional groups can be determined.
In the context of this compound research, IR spectroscopy can be used to confirm the structure of the starting material and to identify the functional groups present in the reaction products. For example, the IR spectrum of this compound would be expected to show characteristic absorption bands for the N-Cl bond, the carboxylic acid group (C=O and O-H stretches), and the C-N bond. libretexts.orglibretexts.org
Upon reaction, changes in the IR spectrum can provide evidence for the transformation of these functional groups. For instance, the disappearance of the N-Cl band and the appearance of new bands corresponding to an imine (C=N) or an aldehyde/ketone (C=O) would support the proposed decomposition mechanism. pressbooks.pub Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR), is a common method that provides high-quality spectra rapidly.
Application of Advanced Spectroscopic Techniques for Structural Analysis in Related N-Chloro Compounds
The structural analysis of N-chloro compounds can be further enhanced by the application of advanced spectroscopic techniques. These methods provide more detailed information about the three-dimensional structure and dynamics of these molecules.
Two-dimensional (2D) NMR spectroscopy is a powerful extension of traditional 1D NMR. numberanalytics.comnumberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between different atoms in a molecule, which is invaluable for unambiguous structure elucidation. nih.gov
Solid-state NMR is a specialized technique used to study the structure of solid materials. numberanalytics.com This can be particularly useful for characterizing N-chloro compounds that are crystalline or insoluble.
Time-resolved spectroscopy and nonlinear spectroscopy are emerging techniques that can provide insights into the dynamics of molecular processes on very short timescales. numberanalytics.com These methods could potentially be used to directly observe the formation and decay of transient intermediates in reactions of N-chloro compounds.
Hyphenated techniques , which combine a separation method with a spectroscopic detection method (e.g., HPLC-MS/MS), are particularly powerful for analyzing complex mixtures. researchgate.netnih.gov This approach allows for the separation of individual components before they are identified by the mass spectrometer, which is essential for the analysis of reaction mixtures containing multiple products and byproducts. nih.gov
Below is a table summarizing the application of these spectroscopic techniques in the study of this compound and related compounds:
| Spectroscopic Technique | Application in this compound Research | Information Obtained |
| ¹H and ¹³C NMR | Real-time monitoring of reactions; Structural elucidation of intermediates | Reactant consumption, product formation, reaction kinetics, molecular structure, connectivity |
| UV-Vis Spectroscopy | Kinetic measurements of reactions | Reaction rates, rate constants, reaction order |
| Mass Spectrometry (MS) | Identification of reaction products and byproducts | Molecular weight, elemental composition, structural information via fragmentation |
| Infrared (IR) Spectroscopy | Characterization of functional groups | Presence/absence of specific chemical bonds (e.g., N-Cl, C=O, O-H) |
| Advanced NMR (2D, Solid-state) | Detailed structural analysis | Connectivity between atoms, 3D structure, dynamics in the solid state |
| Hyphenated Techniques (e.g., HPLC-MS/MS) | Analysis of complex reaction mixtures | Separation and identification of multiple components |
N Chloro N Methylglycine As a Chemical Intermediate and Building Block in Organic Synthesis
Role in the Synthesis of N-Heterocyclic Frameworks
N-Chloro-N-methylglycine is a valuable precursor for the in-situ generation of reactive intermediates that are subsequently employed in the synthesis of N-heterocyclic frameworks. The primary reactive species derived from this compound is an azomethine ylide, formed through a process of concerted dechlorination and decarboxylation. This transient azomethine ylide is a powerful 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.
The general strategy involves the generation of the azomethine ylide from this compound in the presence of a suitable dipolarophile, leading to a [3+2] cycloaddition reaction. This approach provides a convergent and efficient route to highly substituted pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceutically active compounds. The versatility of this method lies in the wide range of dipolarophiles that can be employed, including alkenes and alkynes, allowing for the introduction of diverse substituents on the pyrrolidine ring.
Participation in Cycloaddition and Condensation Reactions
The synthetic utility of this compound is prominently demonstrated through its participation in cycloaddition and condensation reactions, primarily via the generation of azomethine ylides.
Cycloaddition Reactions: As mentioned, the in-situ formation of an azomethine ylide from this compound is the cornerstone of its application in [3+2] cycloaddition reactions. nih.gov These reactions are a powerful tool for the stereoselective synthesis of pyrrolidines. nih.govorganic-chemistry.org The reaction proceeds by heating a mixture of an aldehyde or ketone with N-methylglycine, which is believed to transiently form an intermediate that readily decarboxylates to the azomethine ylide. acs.org The analogous reaction with this compound would proceed via a concerted loss of both chloride and carbon dioxide. This highly reactive 1,3-dipole then reacts with a dipolarophile to afford the pyrrolidine ring system. nih.gov The stereochemical outcome of the cycloaddition can often be controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.
Condensation Reactions: While direct condensation reactions involving the intact this compound molecule are not widely reported due to its instability, the intermediates derived from its decomposition can participate in condensation-type processes. For instance, the imine intermediate formed upon dechlorination and decarboxylation can be trapped by nucleophiles in a reaction akin to a condensation. Furthermore, the generation of azomethines from the reaction of carbonyl compounds with amines is a form of condensation, and the subsequent intramolecular cycloaddition of the derived azomethine ylide can be considered a tandem condensation-cycloaddition sequence. wikipedia.org
| Reaction Type | Role of this compound | Key Intermediate | Resulting Framework |
| [3+2] Cycloaddition | Precursor to 1,3-dipole | Azomethine ylide | Pyrrolidine |
| Condensation | Precursor to reactive species | Imine/Azomethine ylide | Varied (depending on trapping agent) |
Precursor in Derivatization Reactions and Functional Group Transformations
This compound's reactivity makes it a useful precursor for various derivatization reactions and functional group transformations. The N-Cl bond is susceptible to cleavage, which can be exploited to introduce other functional groups at the nitrogen atom.
Derivatization Reactions: The N-chloro group can be substituted by various nucleophiles, allowing for the derivatization of the N-methylglycine scaffold. This can be a route to synthesize a variety of N-substituted glycine (B1666218) derivatives that may not be readily accessible through other methods. For example, reaction with thiols could potentially lead to N-thioalkylated products.
Comparative Synthetic Utility with N-Methylglycine (Sarcosine)
The synthetic utility of this compound is best understood in comparison to its parent amino acid, N-methylglycine (sarcosine). mdpi.com Both compounds can serve as precursors to azomethine ylides for cycloaddition reactions; however, their reactivity profiles and the conditions required for the generation of the reactive intermediate differ significantly.
Sarcosine (B1681465) requires condensation with a carbonyl compound (an aldehyde or ketone) and subsequent heating to induce decarboxylation and form the azomethine ylide. acs.org In contrast, this compound is inherently more reactive and can generate the corresponding azomethine ylide under milder conditions through the spontaneous loss of HCl and CO2. This higher reactivity can be advantageous in cases where the dipolarophile or other functional groups in the molecule are sensitive to the higher temperatures required for the decarboxylation of the intermediate derived from sarcosine.
However, the high reactivity of this compound is also a drawback, as it is less stable and more challenging to handle and store than sarcosine. The choice between using this compound and sarcosine as a precursor for azomethine ylide generation therefore depends on the specific requirements of the synthesis, including the stability of the substrates and the desired reaction conditions.
| Feature | This compound | N-Methylglycine (Sarcosine) |
| Stability | Low, reactive intermediate | High, stable solid |
| Precursor for Azomethine Ylide | Yes, via dechlorination and decarboxylation | Yes, via condensation and decarboxylation |
| Reaction Conditions for Ylide Generation | Milder conditions | Higher temperatures |
| Handling | More challenging | Straightforward |
Development of Novel Synthetic Methodologies Involving this compound
The unique reactivity of this compound continues to inspire the development of novel synthetic methodologies. Research in this area focuses on harnessing its potential as a transient intermediate for the efficient construction of complex molecules.
One area of development is its use in multicomponent reactions (MCRs). rsc.org An MCR involving the in-situ generation of the azomethine ylide from this compound, a dipolarophile, and a third component could provide rapid access to highly diverse and complex heterocyclic scaffolds in a single synthetic operation. The high reactivity of the N-chloro compound could be beneficial in driving these complex transformations under mild conditions.
Furthermore, exploring the reactivity of the N-Cl bond in transformations other than elimination could lead to new synthetic applications. For example, radical reactions involving the homolytic cleavage of the N-Cl bond could open up new avenues for the functionalization of the N-methylglycine backbone. The development of catalytic methods to control the decomposition and subsequent reactions of this compound is another promising area of research that could significantly expand its synthetic utility.
Formation and Transformations of N Chloro N Methylglycine in Complex Systems
In Vivo Formation of N-Chloroamino Acids and Related Species
In biological systems, particularly in vertebrates, the formation of N-chloroamino acids is a key component of the innate immune response. The process is initiated during inflammation when phagocytic cells, such as neutrophils, are activated. nih.gov These cells produce the enzyme myeloperoxidase (MPO), which catalyzes the reaction between chloride ions (Cl⁻) and hydrogen peroxide (H₂O₂) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govresearchgate.net
The generated hypochlorous acid can then react with various biological molecules. Amino acids, due to the nucleophilic nature of their amino groups, are particularly susceptible to chlorination by HOCl. semanticscholar.org The formation of N-Chloro-N-methylglycine in vivo follows this pathway, where the secondary amine group of N-methylglycine (sarcosine) undergoes an electrophilic attack by HOCl. This rapid reaction results in the substitution of a hydrogen atom on the nitrogen with a chlorine atom, yielding this compound.
General Reaction Scheme:
CH₃NHCH₂COOH (N-methylglycine) + HOCl (Hypochlorous acid) → CH₃N(Cl)CH₂COOH (this compound) + H₂O
This enzymatic production of reactive chlorine species is a crucial part of the host's defense mechanism, designed to eliminate invading pathogens. researchgate.net The resulting N-chloroamino acids, including this compound, act as long-lived oxidants that contribute to the microbicidal activity of neutrophils.
Abiotic and Biotic Degradation Pathways in Environmental Contexts
Once formed, this compound is subject to various degradation pathways, influenced by both abiotic and biotic factors in the environment. Its stability is inherently limited due to the reactive N-Cl bond.
Abiotic Degradation: In environmental settings like soil and water, this compound can degrade through several chemical processes. clu-in.org The primary abiotic degradation pathway involves a concerted mechanism of dechlorination and decarboxylation. rsc.org This process is often spontaneous and leads to the formation of an imine intermediate, which is subsequently hydrolyzed to yield methylamine (B109427) and glyoxal. rsc.org
Computational studies on analogous N-chloro-α-amino acids indicate two competitive degradation pathways for their anionic forms: a concerted Grob fragmentation (CGF) and a β-elimination (β-E). nih.govepa.gov
Concerted Grob Fragmentation (CGF): This pathway is typically dominant under neutral conditions and results in the formation of amines and carbonyl compounds. nih.gov
β-Elimination (β-E): This pathway is favored under basic conditions and can lead to the formation of α-keto acid anions or nitriles. nih.gov
The presence of metals can also facilitate the abiotic degradation of related amino acid derivatives, suggesting a potential role for metallic ions in the environmental fate of this compound. nih.gov
Interplay with Other N-Halogenated Compounds in Water Treatment Processes
During water disinfection with chlorine-based agents, a complex mixture of inorganic and organic N-halogenated compounds is formed. brieflands.comnih.gov These arise from the reaction of chlorine with ammonia (B1221849) and natural organic matter (NOM), which contains amino acids and proteins. rsc.org this compound can be formed if its precursor, N-methylglycine, is present in the source water.
Once formed, this compound can participate in further reactions. A key process is transchlorination , where the chlorine atom is transferred from one organic amine to another. This can occur between different N-chloroamino acids or between an N-chloroamino acid and other nitrogenous compounds. The direction and rate of these transfer reactions depend on the relative stability of the N-Cl bond in the involved species and the reaction conditions.
The presence of this compound and other organic chloramines contributes to the total organic halogen (TOX) content of treated water. rsc.org These compounds are considered disinfection byproducts (DBPs) and are often intermediates in the formation of other regulated or emerging DBPs, such as haloacetonitriles and haloamides. nih.govnih.gov The interplay between various N-halogenated species is a dynamic process that influences the final speciation and concentration of DBPs in finished drinking water. rsc.org
Contribution to Biochemical Defense Mechanisms (focus on chemical transformation pathways)
The role of this compound in biochemical defense is intrinsically linked to the chemical reactivity of its N-Cl bond. As part of the oxidative arsenal (B13267) produced by neutrophils, it functions as a microbicidal agent. nih.govresearchgate.net Its primary chemical transformation pathway in this context is acting as an oxidizing and chlorinating agent.
Upon encountering pathogen components, such as proteins or lipids, this compound can transfer its chlorine atom to nucleophilic sites on these biomolecules. This chlorination can inactivate essential enzymes or disrupt membrane integrity, leading to pathogen death. For example, it can react with thiol groups (R-SH) on cysteine residues in proteins, oxidizing them to disulfides (R-S-S-R) or sulfenic acids (R-SOH), and releasing chloride in the process.
Illustrative Reaction Pathway (Oxidation of Thiols):
CH₃N(Cl)CH₂COOH + 2 R-SH → CH₃NHCH₂COOH + R-S-S-R + HCl
Furthermore, this compound can act as a source of reactive chlorine that can lead to the formation of other damaging species. Its decomposition can also generate aldehydes, which can exert cytotoxic effects by cross-linking proteins and nucleic acids. rsc.org This ability to chlorinate and oxidize target molecules is a central feature of the chemical transformation pathways through which it contributes to the innate immune response. mdpi.com
Influence of Environmental Factors on this compound Stability and Reactivity
The stability and reactivity of this compound are highly sensitive to various environmental factors, which dictates its persistence and transformation pathways in both biological and engineered systems.
pH: The pH of the surrounding medium is a critical factor. Studies on the decomposition of N-chloro-α-amino acids show that the reaction rates can be highly dependent on pH. rsc.org For many N-chloroamino acids, decomposition is independent of pH in the neutral range (e.g., pH 6-9) but can be accelerated under more alkaline conditions where base-promoted elimination pathways become more significant. rsc.orgnih.govnih.gov For instance, the degradation of N-chloro-α-alanine proceeds via two distinct paths: a spontaneous, pH-independent path and an OH⁻-assisted path that becomes dominant in alkaline solutions. researchgate.net
Temperature: Temperature significantly influences the rate of decomposition. As with most chemical reactions, an increase in temperature generally leads to an increase in the degradation rate of this compound. nih.gov The stability of related compounds shows a clear correlation with temperature, with higher temperatures accelerating hydrolysis and fragmentation reactions. researchgate.net
Presence of Organic Matter and Other Nucleophiles: In complex matrices like natural waters or biological fluids, the presence of dissolved organic matter (DOM) and other nucleophilic species can impact the stability of this compound. mdpi.com DOM can react with this compound, leading to its decay through transchlorination or redox reactions. researchgate.net Similarly, nucleophiles such as bisulfide (HS⁻) can react with chlorinated compounds, leading to their transformation. nih.gov
Table 1: Factors Influencing this compound Stability and Transformation
| Factor | Influence on Stability/Reactivity | Primary Transformation Pathway Affected | References |
|---|---|---|---|
| pH | Stability generally decreases under alkaline conditions. Reaction rates are often independent of pH in the neutral range. | Favors base-promoted β-elimination over concerted fragmentation under alkaline conditions. | rsc.orgnih.govnih.govresearchgate.net |
| Temperature | Stability decreases with increasing temperature. | Accelerates rates of all degradation pathways (e.g., fragmentation, hydrolysis). | nih.govresearchgate.net |
| Organic Matter (NOM/DOM) | Decreases stability due to reactions with nucleophilic sites within the organic matter. | Transchlorination and redox reactions. | mdpi.comresearchgate.net |
| Other Nucleophiles (e.g., HS⁻) | Decreases stability through direct reaction. | Nucleophilic substitution. | nih.gov |
Advanced Research Directions and Future Perspectives on N Chloro N Methylglycine
Development of Innovative Analytical Techniques for Low-Concentration Detection
The transient nature and low concentration of N-Chloro-N-methylglycine in complex matrices, such as environmental waters and biological fluids, present a significant analytical challenge. While current methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been effective for detecting related N-chlorinated compounds, future research will likely focus on developing more sensitive and selective techniques. scispace.comsdstate.edumdpi.com
Emerging strategies may include the development of novel derivatization agents that specifically target the N-chloro moiety, enhancing its stability and improving its chromatographic behavior and detection sensitivity. scispace.com Furthermore, advancements in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will enable more confident identification and quantification at trace levels. mdpi.com Another promising avenue is the exploration of sensor-based technologies, such as electrochemical sensors or biosensors, which could offer real-time, in-situ detection of this compound without the need for extensive sample preparation. The development of a novel base hydrolysis technique to produce a stable derivative for analysis by UHPLC-MS/MS could also be a viable approach for detecting low concentrations of this compound. sdstate.edu
| Analytical Technique | Potential Advantages for this compound Detection |
| Advanced HPLC-HRMS/MS | High sensitivity and selectivity for complex matrices. mdpi.com |
| Novel Derivatization Methods | Increased stability and improved detection of the analyte. scispace.com |
| Electrochemical Sensors | Real-time and in-situ monitoring capabilities. |
| Biosensors | High specificity and potential for rapid screening. |
| Base Hydrolysis UHPLC-MS/MS | Enhanced sensitivity through the formation of a stable derivative. sdstate.edu |
Exploration of Catalytic Approaches for Controlled Synthesis or Degradation
The synthesis of this compound and other N-haloamines often lacks high selectivity and control. Future research is anticipated to explore the use of catalysts to direct the chlorination of N-methylglycine with greater precision. This could involve the use of transition metal catalysts or organocatalysts to achieve site-selective chlorination, minimizing the formation of by-products. An efficient one-pot synthesis of related N-aryl glycines has been developed using a copper catalyst, suggesting the potential for similar catalytic systems in the controlled synthesis of this compound. nih.govrsc.org
Conversely, the controlled degradation of this compound is crucial for its removal from contaminated environments. Catalytic approaches offer a promising solution for its efficient and selective decomposition into benign products. Research into the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to the development of robust and reusable systems for water treatment. mdpi.com These catalysts could be designed to selectively cleave the N-Cl bond, initiating a degradation cascade that avoids the formation of toxic by-products.
Mechanistic Studies of Unexplored Reaction Pathways and By-product Formation
The decomposition of N-chloro-α-amino acids is known to proceed through various pathways, leading to the formation of aldehydes, nitriles, and other products. rsc.orgnih.gov However, the complete reaction network for this compound, especially under diverse environmental conditions, remains to be fully elucidated. Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and computational modeling to investigate unexplored reaction pathways.
A key focus will be the identification and characterization of transient intermediates and the elucidation of the factors that govern the branching ratios between different degradation pathways. This will involve the use of techniques such as time-resolved spectroscopy and advanced mass spectrometry to capture short-lived species. Understanding these pathways is critical for predicting the fate of this compound in the environment and for assessing the potential for the formation of harmful disinfection by-products. nih.gov Computational studies will be instrumental in mapping the potential energy surfaces of various reaction coordinates and in identifying the most plausible reaction mechanisms. epa.gov
| Reaction Pathway | Potential By-products | Factors Influencing Pathway |
| Decarboxylation-Dechlorination | Imines, Aldehydes, Ketones, Amines rsc.org | pH, Temperature, Solvent |
| Hydrolysis | N-methylglycine, Hypochlorous acid | pH |
| Radical Pathways | Various fragmentation products | Presence of initiators (e.g., UV light) |
Design and Synthesis of this compound Analogs as Chemical Probes
The reactivity of the N-chloro group makes this compound and its analogs potentially useful as chemical probes to study biological processes. rsc.org Future research in this area will focus on the rational design and synthesis of derivatives with tailored properties. rsc.orgnih.govunimi.itnih.govresearchgate.net This could involve modifying the N-methylglycine scaffold to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, allowing for the visualization and tracking of the molecule's interactions with biological targets.
The design of such probes will require a deep understanding of the structure-activity relationships of this compound. By systematically varying the substituents on the glycine (B1666218) backbone, it may be possible to tune the reactivity and selectivity of the N-chloro group. These chemical probes could be valuable tools for identifying the molecular targets of this compound and for elucidating its mechanisms of action in biological systems. The development of such probes often involves a multi-step synthetic process, including the introduction of photoreactive groups and bioorthogonal handles. unimi.it
Integration of Multi-Disciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound necessitates the integration of knowledge and techniques from various scientific disciplines. Future research will increasingly rely on a multi-disciplinary approach that combines experimental investigations with computational modeling. nih.govmdpi.comenergy.govnih.gov
This integrated approach will enable a more complete picture of the molecule's properties and behavior. For instance, quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound, which can then be validated and refined through experimental studies. epa.gov Similarly, molecular dynamics simulations can be used to model the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. By combining experimental data with computational predictions, researchers can develop more accurate models of the molecule's behavior and accelerate the pace of discovery. mdpi.com
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
